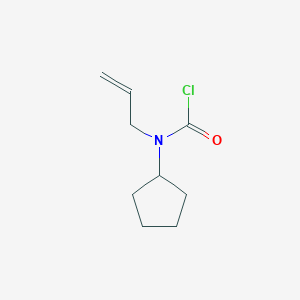

Allyl(cyclopentyl)carbamoyl chloride

Description

Allyl chloride (C₃H₅Cl) is an organochloride compound characterized by a chlorine atom attached to a propene backbone. It is a colorless, volatile liquid with a pungent odor and high reactivity due to its allylic structure and labile chlorine atom . Industrially, it is synthesized via the chlorination of propylene at high temperatures (~500°C), yielding allyl chloride alongside byproducts like 1,2-dichloropropane .

Properties

Molecular Formula |

C9H14ClNO |

|---|---|

Molecular Weight |

187.66 g/mol |

IUPAC Name |

N-cyclopentyl-N-prop-2-enylcarbamoyl chloride |

InChI |

InChI=1S/C9H14ClNO/c1-2-7-11(9(10)12)8-5-3-4-6-8/h2,8H,1,3-7H2 |

InChI Key |

HTLMJYXHXHSKON-UHFFFAOYSA-N |

Canonical SMILES |

C=CCN(C1CCCC1)C(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Properties:

- Molecular weight : 76.52 g/mol

- Boiling point : 44–46°C

- Reactivity : Undergoes nucleophilic substitution, epoxidation, and polymerization reactions .

Comparison with Similar Compounds

Allyl Chloride vs. Vinyl Chloride (C₂H₃Cl)

| Parameter | Allyl Chloride | Vinyl Chloride |

|---|---|---|

| Chemical Structure | CH₂=CHCH₂Cl | CH₂=CHCl |

| Physical State | Liquid | Gas |

| Odor | Pungent | Slightly sweet |

| Reactivity | Highly reactive (allylic Cl) | Less reactive (vinyl Cl) |

| Primary Use | Epichlorohydrin, allyl compounds | PVC production |

| Toxicity | Possible carcinogen (EPA) | Known carcinogen (IARC Group 1) |

| Flammability | Highly flammable | Flammable |

Key Differences :

- Applications : Allyl chloride is an intermediate in specialty chemicals, whereas vinyl chloride is almost exclusively used for polyvinyl chloride (PVC) .

- Health Risks: Vinyl chloride has stronger carcinogenic evidence (linked to liver angiosarcoma), while allyl chloride’s carcinogenicity remains uncertain .

Allyl Chloride vs. Cyclopentyl Chloride (C₅H₉Cl)

Cyclopentyl chloride, a saturated chloroalkane, differs structurally and functionally:

Comparison with Other Chlorinated Compounds

| Compound | Structure | Key Applications | Toxicity Profile |

|---|---|---|---|

| 1,2-Dichloropropane | CH₂ClCHClCH₃ | Solvent, pesticide production | Suspected carcinogen (IARC 2B) |

| Epichlorohydrin | C₃H₅ClO | Epoxy resins, water treatment | Probable carcinogen (EPA B2) |

Research Findings and Data

Thermodynamic Data for Allyl Chloride

Table 1: Azeotropic Data

| Component | Boiling Point (°C) | Allyl Chloride (wt%) |

|---|---|---|

| Water | 43 | 97.8 |

| Methanol | 40 | 90 |

Mutagenicity Controversy

While non-GLP studies classify allyl chloride as a mutagen, GHS guidelines suggest insufficient evidence for classification, highlighting discrepancies in regulatory frameworks .

Market and Industrial Outlook

The global allyl chloride market is projected to grow at a 4.11% CAGR (2020–2023), driven by demand for epichlorohydrin and allyl esters in construction and pharmaceuticals . Key producers include Solvay, DowDuPont, and Sumitomo Chemical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.